molecular formula C18H21BrN2O2 B4610620 3-(5-bromo-2-isopropoxyphenyl)-2-cyano-N-cyclopentylacrylamide

3-(5-bromo-2-isopropoxyphenyl)-2-cyano-N-cyclopentylacrylamide

Cat. No.: B4610620
M. Wt: 377.3 g/mol
InChI Key: RNYJWLIREFNFLO-NTEUORMPSA-N
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Description

3-(5-bromo-2-isopropoxyphenyl)-2-cyano-N-cyclopentylacrylamide is a useful research compound. Its molecular formula is C18H21BrN2O2 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.07864 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition Studies

Bromophenol derivatives, similar in structure to 3-(5-bromo-2-isopropoxyphenyl)-2-cyano-N-cyclopentylacrylamide, have been extensively studied for their inhibitory effects on various enzymes. For instance, Bayrak et al. (2017) synthesized novel 4-phenylbutenone derivatives that demonstrated effective inhibition of carbonic anhydrase I and II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with Ki values ranging from 158.07-404.16 pM for hCA I, 107.63-237.40 pM for hCA II, 14.81-33.99 pM for AChE, and 5.64-19.30 pM for BChE. These findings suggest potential therapeutic applications in treating conditions related to enzyme dysregulation, such as glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis (Bayrak et al., 2017).

Antifungal and Antibacterial Potential

Furthermore, Buchta et al. (2004) investigated the activity of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against a variety of pathogenic yeasts and molds, including Aspergillus species, demonstrating broad-spectrum in vitro activity. This highlights the potential of bromophenol derivatives in developing new antifungal agents, particularly for treating infections caused by drug-resistant strains (Buchta et al., 2004).

Antioxidant Properties

The antioxidant activity of bromophenol derivatives has also been a subject of interest. Li et al. (2011) isolated 19 bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities stronger than or comparable to the positive controls butylated hydroxytoluene (BHT) and ascorbic acid. This suggests a potential role for bromophenol derivatives in preventing oxidative stress-related diseases (Li et al., 2011).

Anticancer Activity

The anticancer potential of bromophenol derivatives is another area of significant interest. Guo et al. (2018) synthesized a novel bromophenol derivative, BOS-102, which showed excellent anticancer activities on human lung cancer cell lines, inducing G0/G1 cell cycle arrest and apoptosis via ROS-mediated pathways. This highlights the potential of bromophenol derivatives in developing novel anticancer therapies (Guo et al., 2018).

Properties

IUPAC Name

(E)-3-(5-bromo-2-propan-2-yloxyphenyl)-2-cyano-N-cyclopentylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c1-12(2)23-17-8-7-15(19)10-13(17)9-14(11-20)18(22)21-16-5-3-4-6-16/h7-10,12,16H,3-6H2,1-2H3,(H,21,22)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYJWLIREFNFLO-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.